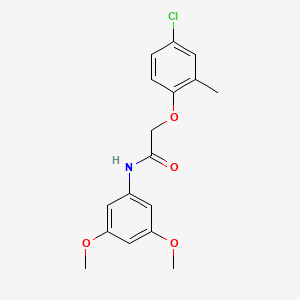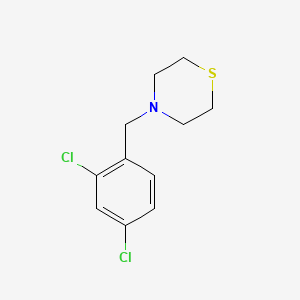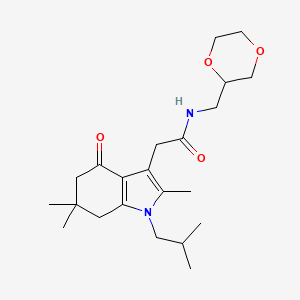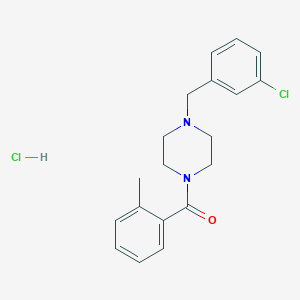![molecular formula C20H25NO2 B6047415 {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6047415.png)
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including pharmaceuticals, biochemistry, and neuroscience. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments are well studied.
作用機序
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol acts as an agonist for specific receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This compound binds to these receptors, resulting in the activation of specific signaling pathways that lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol has various biochemical and physiological effects. In the brain, this compound can increase the release of dopamine and serotonin, leading to increased mood and motivation. Additionally, {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol can also increase the release of acetylcholine, which is involved in learning and memory processes.
実験室実験の利点と制限
One advantage of using {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol in lab experiments is its high potency and selectivity for specific receptors. This allows researchers to study the effects of specific neurotransmitters on the brain with high accuracy. However, one limitation of using this compound is its potential toxicity, which can lead to cell death and other adverse effects.
将来の方向性
There are numerous future directions for research involving {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol. One direction is to study the effects of this compound on specific brain regions and circuits, which can provide insights into the mechanisms underlying various neurological and psychiatric disorders. Another direction is to develop new drugs based on {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol that have improved efficacy and safety profiles. Additionally, future research can focus on developing new methods for synthesizing and purifying {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol, which can improve its availability and reduce its cost.
In conclusion, {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol is a chemical compound with significant potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are well studied and offer exciting opportunities for further research.
合成法
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol is synthesized by reacting 3-(benzyloxy)benzaldehyde with 3-piperidinemethanol in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol, which is then purified using various methods such as column chromatography.
科学的研究の応用
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol has potential applications in various scientific fields. In the pharmaceutical industry, this compound can be used to develop new drugs that target specific receptors in the brain. In biochemistry, {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol can be used to study the structure and function of receptors and enzymes. In neuroscience, this compound can be used to study the effects of specific neurotransmitters on the brain.
特性
IUPAC Name |
[1-[(3-phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-15-19-9-5-11-21(14-19)13-18-8-4-10-20(12-18)23-16-17-6-2-1-3-7-17/h1-4,6-8,10,12,19,22H,5,9,11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKDZKIIJREWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate](/img/structure/B6047334.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B6047341.png)
![N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B6047357.png)
![O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate](/img/structure/B6047372.png)
![2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol](/img/structure/B6047379.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6047383.png)

![N~1~-2-biphenylyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6047408.png)
![4-[4-(dimethylamino)phenyl]-2-phenyl-3-buten-2-ol](/img/structure/B6047418.png)
![[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6047422.png)

![N-benzyl-2-{[(4-bromophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6047430.png)

